molecular formula C11H21NO3 B8188905 (1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

Cat. No.: B8188905
M. Wt: 215.29 g/mol
InChI Key: LEGONGASYNNKAJ-LDYMZIIASA-N
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Description

This compound is a chiral carbamate featuring a cyclopentane ring substituted with a hydroxy and methyl group at the 2-position, protected by a tert-butyl carbamate group. Its stereochemistry (1R,2R) and functional groups make it a valuable intermediate in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGONGASYNNKAJ-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Formation with Stereochemical Induction

A foundational approach involves constructing the cyclopentane backbone with pre-established stereocenters. For example, cyclopentene oxide derivatives can undergo nucleophilic ring-opening with methyl Grignard reagents to install the 2-methyl group. Subsequent oxidation and reduction steps yield the (1R,2R)-diol intermediate.

Key Reaction Steps :

  • Epoxide Ring-Opening :

    • Substrate: Cyclopentene oxide.

    • Reagent: Methylmagnesium bromide.

    • Conditions: Tetrahydrofuran (THF), −20°C.

    • Outcome: Trans-2-methyl-cyclopentanol.

  • Dihydroxylation :

    • Reagent: Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO).

    • Stereochemistry: Syn-addition ensures cis-diol formation, later resolved to (1R,2R) via enzymatic or chemical methods.

  • Carbamate Protection :

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O).

    • Base: Triethylamine or 4-dimethylaminopyridine (DMAP).

    • Solvent: Dichloromethane (DCM).

    • Yield: ~85%.

Process Telescoping for Industrial Scalability

A patented method for analogous tert-butyl carbamates emphasizes process telescoping to reduce isolation steps and improve efficiency. Applied to the target compound, this involves:

  • One-Pot Cyclization and Protection :

    • Substrate: 2-methyl-cyclopentanol.

    • Reagent: Boc anhydride with 4-trifluoromethyl benzaldehyde.

    • Catalyst: 2-methyl benzoyl chloride.

    • Outcome: Direct formation of the protected carbamate.

  • Alkylation and Reduction :

    • Alkylation: Allyl bromide with lithium diisopropylamide (LDA).

    • Reduction: Sodium borohydride (NaBH₄) in methanol.

    • Yield: 65–72%.

Table 1: Comparison of Key Synthetic Methods

MethodStarting MaterialKey ReagentsYieldPuritySource
Epoxide Ring-OpeningCyclopentene oxideMeMgBr, Boc₂O85%98%
Process Telescoping2-methyl-cyclopentanolBoc₂O, LDA, NaBH₄72%95%

Stereochemical Resolution Techniques

Achieving the (1R,2R) configuration often requires chiral auxiliaries or kinetic resolution . For instance:

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers from racemic diol intermediates.

  • Chiral Chromatography : Simulated moving bed (SMB) chromatography separates diastereomers post-carbamate formation.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvents : THF and methanol are preferred for their balance of polarity and boiling points.

  • Catalysts : Palladium on carbon (Pd/C) aids in hydrogenolysis of intermediates, though its use is minimized in favor of safer alternatives like sodium borohydride .

Scientific Research Applications

This compound exhibits diverse biological activities due to its unique structure. Research indicates that carbamate derivatives can have significant pharmacological properties, including:

  • Enzyme Modulation : Compounds with similar structures have been shown to act as enzyme inhibitors or modulators. Hydroxymethyl groups influence the binding and activity of enzymes involved in metabolic pathways.
  • Cyclin-Dependent Kinase Inhibition : Related compounds have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often targeted in cancer therapy.
  • Neuropharmacological Applications : The unique structural motifs of this compound suggest potential interactions with neurotransmitter receptors, positioning it as a candidate for treating neurodegenerative diseases.

Cyclin-Dependent Kinase Inhibition

Research has demonstrated that compounds structurally related to (1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester can inhibit CDKs effectively. A study indicated that modifications in the cyclopentane structure enhance binding affinity to these kinases, making them promising candidates for anticancer therapies.

Anti-inflammatory Activity

A series of carbamate derivatives were synthesized and evaluated for anti-inflammatory activity. For example, compounds derived from tert-butyl 2-amino phenylcarbamate demonstrated promising results in vivo using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39% to 54%, indicating significant anti-inflammatory potential compared to standard drugs like indomethacin .

Neuropharmacological Applications

Compounds similar to (1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester have been investigated for their effects on neurological processes. Their potential interaction with neurotransmitter receptors could lead to advancements in treatments for neurodegenerative diseases.

Compound NameBiological ActivityNotable Features
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicity; potential enzyme inhibitionIncorporates a fluorine atom
Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamateInhibition of cyclin-dependent kinases (CDKs)Similar structure; potential anticancer properties
Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamateInteraction with neurological receptorsExhibits activity against various biological targets

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues: Ring Size and Substituent Variations

Key structural analogs include carbamates with varying ring sizes (cyclopentane, cyclohexane, cyclobutane) and substituents. These differences influence physical properties, reactivity, and applications.

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Features Source
(1R,2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester Not explicitly provided; inferred as C11H21NO3 ~215.29 Not listed Not available Cyclopentyl, methyl, hydroxy N/A
[(1R,2R)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester C14H19NO3 249.30 134108-76-2 Not provided Cyclohexyl, phenylmethyl ester
(1R)-[1-(3-Oxohexyl)pent-4-enyl]carbamic acid tert-butyl ester Not provided Not provided Not listed 41–43 Linear oxoalkyl chain
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester C13H23NO3 241.33 188918-44-7 Not provided Cyclobutyl, acetyl, dimethyl
(1R,2R)-2-(Boc-aminomethyl)cyclopropylmethanol C10H19NO3 201.26 1932141-66-6 Not provided Cyclopropyl, hydroxymethyl
Key Observations:
  • Ring Strain and Reactivity : Cyclopropane derivatives (e.g., ) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to cyclopentane or cyclohexane analogs.
  • Steric Effects : Bulky substituents (e.g., tert-butyl in the target compound, phenylmethyl in ) influence solubility and steric hindrance during synthetic steps.
  • Melting Points : Linear-chain carbamates (e.g., ) show lower melting points (41–43°C) than cyclic analogs, likely due to reduced crystallinity.
Key Observations:
  • Grignard Reagents : Used for introducing alkyl chains in linear carbamates ().
  • Boc Protection: Common for amino groups in cyclic systems (e.g., ), requiring anhydrous conditions (CH2Cl2, triethylamine).
  • Commercial Availability : Cyclohexyl analogs (e.g., ) are marketed for research, highlighting their utility as intermediates.

Biological Activity

(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester, commonly referred to as M4, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

M4 is characterized by its unique cyclopentyl structure and the presence of a tert-butyl ester group. The molecular formula is C11H21N1O3C_{11}H_{21}N_{1}O_{3}, and it has a molecular weight of approximately 213.29 g/mol. The compound's structural features contribute to its biological activity, particularly in neuroprotection and enzyme inhibition.

Inhibition of Enzymes

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase enzymes. These enzymes play crucial roles in the pathology of Alzheimer's disease by facilitating the aggregation of amyloid-beta peptides (Aβ) and the breakdown of acetylcholine, respectively. By inhibiting these enzymes, M4 may help reduce amyloid plaque formation and improve cholinergic signaling in the brain .

Neuroprotective Effects

In vitro studies have demonstrated that M4 protects astrocytes from Aβ-induced toxicity. When astrocytes were exposed to Aβ1-42, M4 treatment resulted in increased cell viability from 43.78% to 62.98% compared to untreated controls . This protective effect is associated with a reduction in pro-inflammatory cytokines such as TNF-α, indicating that M4 may modulate inflammatory responses in neurodegenerative conditions.

In Vitro Studies

  • Cell Viability Assay : Astrocyte cultures treated with M4 showed significant improvements in cell viability when co-treated with Aβ1-42.
    Treatment GroupCell Viability (%)
    Control100
    Aβ1-42 Only43.78 ± 7.17
    Aβ1-42 + M4 (100 μM)62.98 ± 4.92
  • Cytokine Production : The levels of TNF-α were reduced in astrocytes treated with M4, suggesting an anti-inflammatory effect that may be beneficial in neurodegenerative diseases .

In Vivo Studies

In vivo experiments using scopolamine-induced memory impairment models demonstrated that M4 could improve cognitive function; however, the effects were not statistically significant compared to established treatments like galantamine . This suggests that while M4 has potential benefits, further optimization may be required to enhance its bioavailability and efficacy.

Case Studies

One notable study investigated the effects of M4 on cognitive deficits induced by scopolamine in rats. Although M4 did not show significant improvements compared to controls, it did exhibit moderate protective effects against oxidative stress markers . This highlights the need for additional research into dosage optimization and delivery methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester, considering stereochemical control?

  • Methodology : Stereoselective synthesis requires chiral catalysts or enantiomerically pure starting materials. For cyclopentyl derivatives, asymmetric hydrogenation or enzymatic resolution can achieve the desired (1R,2R) configuration. Use tert-butyl carbamate protecting groups to stabilize intermediates, and monitor reaction progress via chiral HPLC or NMR to confirm enantiomeric excess . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Refer to Safety Data Sheets (SDS) for structurally similar tert-butyl carbamates (e.g., tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate). Key precautions include:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assign peaks to verify the cyclopentyl ring’s hydroxyl and methyl groups, and tert-butyl carbamate moiety.
  • HPLC-MS : Assess purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 210–254 nm.
  • X-ray crystallography : Resolve absolute stereochemistry for crystallizable derivatives .

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound with biological targets (e.g., proteases)?

  • Methodology :

  • Use software like Schrödinger Suite for molecular docking. Input the compound’s 3D structure (optimized with density functional theory) into the active site of targets (e.g., SARS-CoV-2 Mpro).
  • Analyze Glide scores (e.g., −8.21 kcal/mol) and hydrogen bond networks (e.g., with GLN 189, LEU 141, HIS 164) to prioritize ligands . Validate predictions via molecular dynamics (MD) simulations (100 ns) to assess RMSD (<2.0 Å) and RMSF for binding stability .

Q. How can researchers troubleshoot low yields during the synthesis of this compound?

  • Methodology :

  • Side-product analysis : Use LC-MS to identify byproducts (e.g., epimerization at C1/C2). Adjust reaction conditions (e.g., lower temperature) to minimize racemization.
  • Catalyst screening : Test chiral ligands (e.g., BINAP) for asymmetric induction.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve carbamate coupling efficiency .

Q. What structural modifications enhance the compound’s bioactivity based on structure-activity relationship (SAR) studies?

  • Methodology :

  • Hydrophobic substituents : Introduce alkyl/aryl groups to the cyclopentyl ring to strengthen interactions with hydrophobic pockets (e.g., LEU 27, MET 49 in Mpro).
  • Hydrogen bond donors : Replace the hydroxyl group with a fluorine atom to modulate polarity without disrupting key interactions .

Q. How should pharmacological assays be designed to evaluate this compound’s therapeutic potential?

  • Methodology :

  • In vitro assays : Test enzyme inhibition (e.g., IC50 against proteases) and cytotoxicity (MTT assay on mammalian cell lines).
  • ADME prediction : Use SwissADME to assess bioavailability, blood-brain barrier permeability, and metabolic stability. Prioritize derivatives with favorable Lipinski’s Rule of Five compliance .

Q. What insights do molecular dynamics simulations provide about the compound’s conformational stability in solution?

  • Methodology :

  • Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to calculate RMSD (backbone stability) and RMSF (flexibility of hydroxyl/tert-butyl groups).
  • Analyze solvent-accessible surface area (SASA) to identify aggregation-prone regions. Correlate findings with experimental solubility data .

Notes

  • References are numbered per provided evidence (e.g., refers to ).
  • Advanced questions emphasize interdisciplinary methodologies (e.g., computational + experimental validation).

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